molecular formula C13H22N2O4 B12890893 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)benzene-1,3-diamine CAS No. 93803-65-7

4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)benzene-1,3-diamine

Cat. No.: B12890893
CAS No.: 93803-65-7
M. Wt: 270.32 g/mol
InChI Key: GFKFOCUCHMUWIH-UHFFFAOYSA-N
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Description

4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)benzene-1,3-diamine is an organic compound with the molecular formula C13H22N2O4 It is a derivative of benzene, featuring multiple ethoxy groups and two amine groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)benzene-1,3-diamine typically involves the reaction of 4-nitrobenzene-1,3-diamine with 2-(2-(2-methoxyethoxy)ethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the nitro group to an amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)benzene-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can further modify the amine groups.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups to the benzene ring.

Scientific Research Applications

4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)benzene-1,3-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)benzene-1,3-diamine involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds with various biological molecules, influencing their structure and function. The ethoxy groups provide solubility and stability, enhancing the compound’s effectiveness in different applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)benzaldehyde
  • 1,4-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene
  • 1-Methoxy-4-[2-(2-methoxyethoxy)ethoxy]benzene

Uniqueness

4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)benzene-1,3-diamine is unique due to the presence of both amine and multiple ethoxy groups, which provide a combination of reactivity and solubility. This makes it a versatile compound for various chemical reactions and applications.

Properties

CAS No.

93803-65-7

Molecular Formula

C13H22N2O4

Molecular Weight

270.32 g/mol

IUPAC Name

4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene-1,3-diamine

InChI

InChI=1S/C13H22N2O4/c1-16-4-5-17-6-7-18-8-9-19-13-3-2-11(14)10-12(13)15/h2-3,10H,4-9,14-15H2,1H3

InChI Key

GFKFOCUCHMUWIH-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOC1=C(C=C(C=C1)N)N

Origin of Product

United States

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